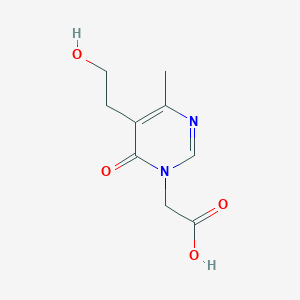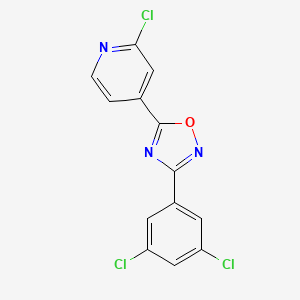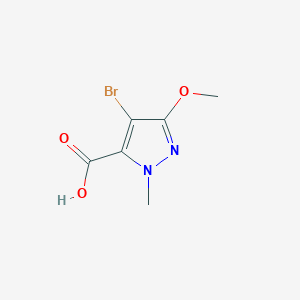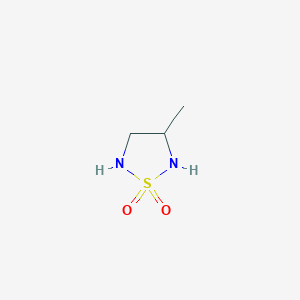
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the molecular formula C3H8N2O2S. It belongs to the class of sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of proteogenic amino acids with chlorosulfonyl isocyanate via the Mitsunobu reaction. This method allows for the incorporation of the sulfamide functional group, which is crucial for the formation of the five-membered heterocyclic motif .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of radical anions.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for proton abstraction, reducing agents for the formation of radical anions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, radical anions, and substituted thiadiazolidine derivatives .
Applications De Recherche Scientifique
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can form coordination compounds with metal ions, which can affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,5-Thiadiazole 1,1-dioxide
- 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide
- 1,2,5-Thiadiazolidin-3-one-1,1-dioxide
Uniqueness
3-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can lead to different reaction pathways and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C3H8N2O2S |
|---|---|
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
3-methyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c1-3-2-4-8(6,7)5-3/h3-5H,2H2,1H3 |
Clé InChI |
LDBZXPJZSSCCPW-UHFFFAOYSA-N |
SMILES canonique |
CC1CNS(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)

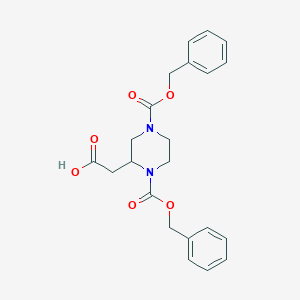
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
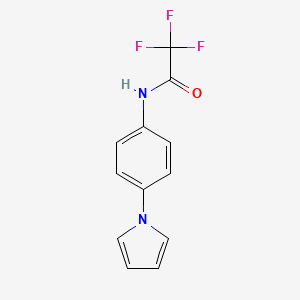
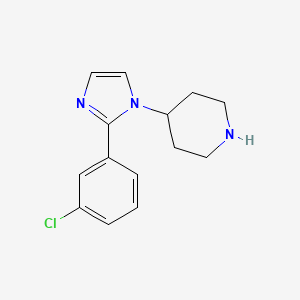
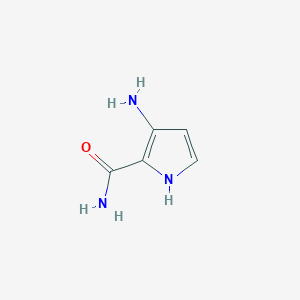
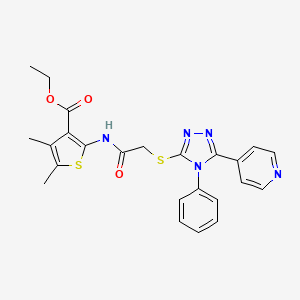
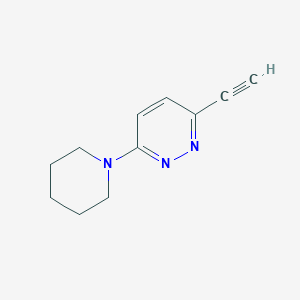
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
